Cas no 3242-70-4 (L-Leucine,N-[(phenylmethoxy)carbonyl]-, 2-phenylhydrazide)

L-Leucine,N-[(phenylmethoxy)carbonyl]-, 2-phenylhydrazide structure
3242-70-4 structure
Product name:L-Leucine,N-[(phenylmethoxy)carbonyl]-, 2-phenylhydrazide
CAS No:3242-70-4
MF:C20H25N3O3
MW:355.4308
CID:319171
PubChem ID:272969

L-Leucine,N-[(phenylmethoxy)carbonyl]-, 2-phenylhydrazide Chemical and Physical Properties

Names and Identifiers

    • L-Leucine,N-[(phenylmethoxy)carbonyl]-, 2-phenylhydrazide
    • AC1L6SJ4
    • AC1Q664Z
    • AR-1H9657
    • BENZYL N-[1-((PHENYLAMINO)CARBAMOYL)-3-METHYL-BUTYL]CARBAMATE
    • benzyl[4-methyl-1-oxo-1-(2-phenylhydrazinyl)pentan-2-yl]carbamate(non-preferred name)
    • N-Benzyloxycarbonyl-L-leucin-phenylhydrazid
    • N-Carbobenzoxy-L-leucin-phenylhydrazid
    • NSC117781
    • Z-Leu-NHNHPh
    • 3242-70-4
    • NSC-117781
    • benzyl N-[4-methyl-1-oxo-1-(2-phenylhydrazinyl)pentan-2-yl]carbamate
    • DTXSID00297751
    • Inchi: InChI=1S/C20H25N3O3/c1-15(2)13-18(19(24)23-22-17-11-7-4-8-12-17)21-20(25)26-14-16-9-5-3-6-10-16/h3-12,15,18,22H,13-14H2,1-2H3,(H,21,25)(H,23,24)
    • InChI Key: IJIASZSESRKTFG-UHFFFAOYSA-N
    • SMILES: CC(CC(C(NNC1C=CC=CC=1)=O)NC(OCC1C=CC=CC=1)=O)C

Computed Properties

  • Exact Mass: 355.19
  • Monoisotopic Mass: 355.19
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 9
  • Complexity: 430
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 79.5Ų

Experimental Properties

  • Density: 1.168
  • Boiling Point: 496.4°C at 760 mmHg
  • Flash Point: 254°C
  • Refractive Index: 1.583

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